2H-Pyrrolo[3,2-E]benzoxazole
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Overview
Description
2H-Pyrrolo[3,2-E]benzoxazole is a heterocyclic compound that features a fused ring system combining a pyrrole and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,2-E]benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. Various catalysts, such as metal catalysts, nanocatalysts, and ionic liquid catalysts, have been employed to enhance the yield and efficiency of the reaction . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used to achieve high yields under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrolo[3,2-E]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2H-Pyrrolo[3,2-E]benzoxazole has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[3,2-E]benzoxazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzoxazole: Shares the benzoxazole moiety but lacks the pyrrole ring.
Pyrrole: Contains the pyrrole ring but lacks the benzoxazole moiety.
Indole: Similar fused ring system but with a benzene and pyrrole ring instead of benzoxazole.
Uniqueness: 2H-Pyrrolo[3,2-E]benzoxazole is unique due to its combined structural features of both pyrrole and benzoxazole, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
77482-56-5 |
---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2H-pyrrolo[3,2-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-4H,5H2 |
InChI Key |
PMOVBDKOOVMFPE-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C3=CC=NC3=CC=C2O1 |
Origin of Product |
United States |
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